2-Bromo-6-(3,5-dimethylphenyl)pyridine
Overview
Description
2-Bromo-6-(3,5-dimethylphenyl)pyridine is an organic compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the second position and a 3,5-dimethylphenyl group at the sixth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3,5-dimethylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a base, such as potassium carbonate, in a solvent like ethanol or dimethylformamide. The reaction conditions often include heating the mixture to a temperature between 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3,5-dimethylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with different arylboronic acids can yield various substituted pyridine derivatives .
Scientific Research Applications
2-Bromo-6-(3,5-dimethylphenyl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3,5-dimethylphenyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the 3,5-dimethylphenyl group play crucial roles in binding to these targets, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in medicinal chemistry or altering electronic properties in materials science .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but with a methyl group instead of the 3,5-dimethylphenyl group.
2-Bromo-5-methylpyridine: Another bromopyridine derivative with a methyl group at the fifth position.
Uniqueness
2-Bromo-6-(3,5-dimethylphenyl)pyridine is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-bromo-6-(3,5-dimethylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(14)15-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRMKBYPRNOIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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